molecular formula C18H15O3PSe B12788315 o,o,o-Triphenyl phosphoroselenoate CAS No. 7248-72-8

o,o,o-Triphenyl phosphoroselenoate

Cat. No.: B12788315
CAS No.: 7248-72-8
M. Wt: 389.3 g/mol
InChI Key: HBBUFSIXRWHPLF-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione involves specific reaction conditions and reagents. One common method includes the reaction of thioamides with α-haloketones under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-Hydroxy-4-methyl-2(3H)-thiazolethione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .

Scientific Research Applications

3-Hydroxy-4-methyl-2(3H)-thiazolethione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyl-2(3H)-thiazolethione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

3-Hydroxy-4-methyl-2(3H)-thiazolethione can be compared with other thiazole derivatives, such as:

Properties

CAS No.

7248-72-8

Molecular Formula

C18H15O3PSe

Molecular Weight

389.3 g/mol

IUPAC Name

triphenoxy(selanylidene)-λ5-phosphane

InChI

InChI=1S/C18H15O3PSe/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H

InChI Key

HBBUFSIXRWHPLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=[Se])(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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